dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride

Neuropharmacology Monoamine Transporter Structure-Activity Relationship

dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride (CAS: 18085-04-6), also known as naphthylisopropylamine or PAL-287, is the hydrochloride salt of a substituted naphthylaminopropane. It belongs to a class of experimental non-amphetamine monoamine releasers developed as potential pharmacotherapies for stimulant use disorders.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
CAS No. 18085-04-6
Cat. No. B3380084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedl-alpha-Methyl-2-naphthaleneethylamine hydrochloride
CAS18085-04-6
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2C=C1)N.Cl
InChIInChI=1S/C13H15N.ClH/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11;/h2-7,9-10H,8,14H2,1H3;1H
InChIKeyVXUUXPYFLWRNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride (PAL-287): A Dual DA/5-HT Releaser with a Distinctive Pharmacological Ratio


dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride (CAS: 18085-04-6), also known as naphthylisopropylamine or PAL-287, is the hydrochloride salt of a substituted naphthylaminopropane. It belongs to a class of experimental non-amphetamine monoamine releasers developed as potential pharmacotherapies for stimulant use disorders. Unlike classical amphetamines that preferentially elevate synaptic dopamine and norepinephrine, PAL-287 functions as a balanced serotonin–norepinephrine–dopamine releasing agent (SNDRA), with its most distinguishing pharmacological feature being a low dopamine-to-serotonin (DA/5-HT) release potency ratio [1]. This specific profile was rationally designed to confer therapeutic efficacy in suppressing cocaine-seeking behavior while simultaneously limiting the abuse liability typically associated with dopaminergic stimulants [2].

Why Substituting PAL-287 for Standard Phenethylamine Releasers is Not Pharmacologically Interchangeable


Procurement decisions based solely on general compound class (e.g., 'monoamine releaser' or 'phenethylamine analog') are scientifically invalid. Standard agents like d-amphetamine or methamphetamine act as highly selective dopamine/norepinephrine releasers with minimal serotonin activity (DA/5-HT ratios exceeding 1000), leading to pronounced psychomotor stimulation, neurotoxicity at high doses, and high abuse potential [1]. Similarly, selective serotonin releasers like fenfluramine lack dopaminergic effects, limiting their efficacy in treating stimulant use disorders. PAL-287's rationally designed, balanced DA/5-HT release profile (ratio ~0.27) produces a unique in vivo phenotype: it suppresses cocaine self-administration without causing the pronounced locomotor stimulation or long-term serotonergic neurotoxicity observed with methamphetamine or MDMA, and it lacks the positive reinforcing properties characteristic of d-amphetamine [2]. Simply interchanging any in-class compound would therefore fail to replicate the specific dual-transporter balance and safety profile of PAL-287, potentially compromising experimental outcomes and therapeutic relevance.

Quantitative Differentiation Evidence for dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride (PAL-287) Against Key Comparators


Transporter Release Selectivity: PAL-287 vs. d-Amphetamine and d-Methamphetamine

PAL-287 exhibits a balanced dual DA/5-HT release profile, in stark contrast to the highly DA/NE-selective classical stimulants. Its low DA/5-HT EC50 ratio of 0.27 is the mechanistic basis for its attenuated abuse liability relative to d-amphetamine (ratio > 1000) or d-methamphetamine (ratio > 100) [1]. This balanced activity ensures that the increase in extracellular serotonin dampens the dopaminergically mediated reinforcing and psychomotor-activating effects [2].

Neuropharmacology Monoamine Transporter Structure-Activity Relationship

Differential In Vivo Neurotoxicity Profile: PAL-287 vs. Methamphetamine and MDMA

A key safety differentiator for PAL-287 is its lack of long-term serotonergic neurotoxicity following high-dose administration. While high-dose methamphetamine or MDMA produce persistent and significant depletion of cortical serotonin (5-HT), an equivalent high-dose regimen of PAL-287 does not alter cortical 5-HT levels, as measured seven days post-treatment [1]. This non-neurotoxic nature is a core attribute of its therapeutic candidacy.

Neurotoxicity Serotonergic Depletion Drug Safety Pharmacology

Abuse Liability and Reinforcing Efficacy: PAL-287 vs. d-Amphetamine

PAL-287 demonstrates a markedly lower abuse potential than d-amphetamine. In a direct comparison using a progressive-ratio schedule of reinforcement in rhesus monkeys, PAL-287 failed to maintain self-administration above vehicle control levels, indicating a lack of robust reinforcing properties, whereas d-amphetamine reliably maintained responding [1]. Concurrently, PAL-287 retains therapeutic efficacy by producing a dose-dependent decrease in cocaine self-administration [2].

Behavioral Pharmacology Drug Self-Administration Abuse Potential

Monoamine Oxidase A (MAO-A) Inhibitory Activity: A Secondary Mechanism Differentiating PAL-287 from Classical Amphetamines

Beyond its primary mechanism as a transporter substrate, PAL-287 acts as a potent inhibitor of the serotonin-metabolizing enzyme MAO-A. It demonstrates an IC50 of 420 nM, a secondary pharmacological property not characteristic of standard stimulants like d-amphetamine [1]. This MAO-A inhibition is of comparable potency to known MAO-A inhibitors such as para-methoxyamphetamine (PMA), potentially contributing to the overall elevation of synaptic serotonin levels [2].

Monoamine Oxidase Enzyme Inhibition Polypharmacology

Optimal Research and Procurement Scenarios for dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride (PAL-287)


Investigating Dual DA/5-HT Pharmacology in Addiction Models Without Neurotoxicity Confounds

PAL-287 is the ideal tool compound for preclinical studies of cocaine or alcohol use disorder that require chronic intermittent dosing. Its demonstrated lack of long-term serotonergic neurotoxicity at behaviorally active doses, directly contrasted with the toxicity of (+)-methamphetamine and MDMA, allows for cleaner interpretation of behavioral outcomes related to monoamine release rather than structural brain damage [1]. Researchers should procure PAL-287 for long-term self-administration or reinstatement paradigms where neurotoxicity would be a critical confound.

Probing the Role of 5-HT2 Receptors in Monoamine Releaser Pharmacology

PAL-287 possesses significant agonist activity at 5-HT2 receptors, with an EC50 of 2.3 nM at 5-HT2C and 40 nM at 5-HT2B [1]. This pharmacological feature makes it a superior candidate over classical releasers like d-amphetamine for dissecting the contribution of serotonergic receptor-mediated effects on dopamine release and behavior. Its use is indicated in experiments involving 5-HT2C receptor knockout animals or selective antagonists to elucidate the mechanism behind its non-reinforcing profile.

Calibration Standard for Analytical Method Development in Bioanalysis

The hydrochloride salt form of PAL-287 provides a stable, crystalline, and easily weighable solid, facilitating its use as a high-purity reference standard [1]. Its distinct molecular mass (221.72 g/mol) and lipophilicity make it an excellent calibrant for LC-MS/MS and GC-MS methods designed to quantify naphthylaminopropane analogues in biological matrices. Analytical chemists procuring this exact CAS formulation benefit from its defined stoichiometry for quantitative method development, particularly when distinguishing between closely related substituted naphthylethylamines.

Exploring Polypharmacology: Combined Releasing Agent and MAO-A Inhibitor Profile

For research focused on the interplay between monoamine release and metabolic degradation, PAL-287 offers a unique single-molecule tool that combines substrate-type releasing agent activity with potent MAO-A inhibition (IC50 420 nM) [1]. This dual mechanism is absent in standard comparators like d-amphetamine. This compound is valuable for studies of synaptic serotonin and dopamine dynamics where simultaneous release and reduced degradation may model therapeutic strategies for major depressive disorder or treatment-resistant addiction.

Quote Request

Request a Quote for dl-alpha-Methyl-2-naphthaleneethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.